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Compound of Interest

Compound Name: Murrayafoline A

Cat. No.: B1210992 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Murrayafoline A, a carbazole alkaloid with significant biological activities. The information

presented herein is intended to support researchers and scientists in the fields of natural

product chemistry, medicinal chemistry, and drug development in their efforts to identify,

characterize, and utilize this compound.

Chemical Structure
Murrayafoline A is chemically known as 1-methoxy-3-methyl-9H-carbazole, with the molecular

formula C₁₄H₁₃NO.

Caption: Figure 1. Chemical Structure of Murrayafoline A.

Spectroscopic Data
The following tables summarize the key spectroscopic data for Murrayafoline A, including

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, DMSO-
d₆)
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Proton
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-2 6.86 s -

H-4 7.53 s -

H-5 8.05 d 8.0

H-6 7.16 m -

H-7 7.39 t 8.0

H-8 7.68 d 8.0

1-OCH₃ 3.94 s -

3-CH₃ 2.45 s -

NH 10.9 (approx.) br s -

s: singlet, d: doublet, t: triplet, m: multiplet, br s: broad singlet

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, DMSO-
d₆)[1]
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Carbon Chemical Shift (δ, ppm)

C-1 146.1

C-2 109.4

C-3 129.6

C-4 112.5

C-4a 127.2

C-4b 122.5

C-5 109.8

C-6 118.9

C-7 125.6

C-8 120.1

C-8a 124.2

C-9a 140.4

1-OCH₃ 55.6

3-CH₃ 21.2

Table 3: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Interpretation

~3419 N-H stretching

~3051 Aromatic C-H stretching

~1450 C-N stretching

~1327 C-H deformation and N-C aromatic stretching

~727 Out-of-plane N-H bending

Table 4: Mass Spectrometry (MS) Data
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m/z Interpretation

211 [M]⁺ (Molecular Ion)

Experimental Protocols
The spectroscopic data presented above are typically acquired using standard analytical

techniques. While specific instrument parameters may vary, the following provides a general

overview of the methodologies employed for the characterization of carbazole alkaloids like

Murrayafoline A.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated

solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer,

typically operating at a proton frequency of 400 MHz or higher.

Data Acquisition: Standard pulse sequences are used for acquiring 1D (¹H, ¹³C) and 2D

(COSY, HSQC, HMBC) NMR spectra. Chemical shifts are referenced to the residual solvent

peak. For ¹H NMR, parameters such as spectral width, acquisition time, and relaxation delay

are optimized to ensure good resolution and accurate integration. For ¹³C NMR, broadband

proton decoupling is typically used to simplify the spectrum.

Infrared (IR) Spectroscopy
Sample Preparation: For solid samples, the KBr (potassium bromide) pellet method is

commonly used. A small amount of the sample is finely ground with dry KBr and pressed into

a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for

direct analysis of solid or liquid samples.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to record the

spectrum.

Data Acquisition: The spectrum is typically recorded in the mid-IR range (4000-400 cm⁻¹). A

background spectrum of the KBr pellet or the empty ATR crystal is recorded and subtracted
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from the sample spectrum to obtain the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Sample Introduction: The sample can be introduced into the mass spectrometer via direct

infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or

Liquid Chromatography (LC).

Ionization: Electron Ionization (EI) is a common technique for GC-MS, while Electrospray

Ionization (ESI) is typically used for LC-MS.

Mass Analysis: A variety of mass analyzers can be used, including quadrupole, time-of-flight

(TOF), or ion trap.

Data Acquisition: The mass spectrometer is operated in full scan mode to obtain the mass

spectrum, showing the molecular ion and various fragment ions. The high-resolution mass

spectrometry (HRMS) is used to determine the exact mass and elemental composition of the

molecule.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic identification and

characterization of a natural product like Murrayafoline A.
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Workflow for Spectroscopic Analysis of Murrayafoline A
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Caption: A logical workflow for the spectroscopic analysis of a natural product.

To cite this document: BenchChem. [Spectroscopic Profile of Murrayafoline A: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1210992#spectroscopic-data-nmr-ir-ms-of-
murrayafoline-a]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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